2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Description
Properties
Molecular Formula |
C12H11ClN2S |
|---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2 |
InChI Key |
PQNFPLYNISMMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Chlorophenyl)-4H,5H,6H,7H-thiazolo[5,4-c]pyridine typically involves:
- Formation of the tetrahydrothiazolo[5,4-c]pyridine core by cyclocondensation reactions involving sulfur, nitrogen sources, and suitable pyridine precursors.
- Introduction of the 2-chlorophenyl substituent via alkylation or acylation steps using 2-chlorophenyl-bearing electrophiles such as 2-chlorobromoacetophenone derivatives.
- Purification by chromatographic techniques and characterization by NMR, MS, and elemental analysis.
Specific Synthetic Route from Literature
A representative synthesis reported in patent CH660739A5 and related literature involves the following steps:
Preparation of N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Intermediate 3):
- Starting from a protected amino-pyridine derivative (e.g., Boc-protected 4-piperidone), the compound is reacted with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid as a catalyst.
- The reaction requires anhydrous conditions as water presence reduces yield significantly.
- This step forms the thiazolo fused ring system.
- Yield: Approximately 80% under optimized conditions.
Alkylation with 2-Chlorophenyl-Substituted Bromoacetyl Compounds:
- The intermediate 3 is reacted with 2-(2-chlorophenyl)-bromoacetyl derivatives in 1,4-dioxane solvent.
- The reaction mixture is stirred at room temperature for 1 hour and then refluxed overnight.
- This introduces the 2-chlorophenyl moiety onto the thiazolo-pyridine core, yielding compounds analogous to 4a–k in the literature.
- Purification is done by silica gel chromatography using petroleum ether/ethyl acetate (2:1).
- Yields range from 75–85%.
Reaction Conditions and Optimization Notes
- Catalyst: p-Toluenesulfonic acid is critical for the cyclization step forming the thiazolo ring.
- Solvent: 1,4-Dioxane is preferred for the alkylation step due to solubility and reaction efficiency.
- Temperature: Room temperature stirring followed by reflux improves yield and reaction completion.
- Water Sensitivity: Presence of water during the sulfur-cyanamide cyclization drastically reduces yields; therefore, anhydrous conditions are essential.
- Purification: Column chromatography is effective for isolating pure products.
Data Table Summarizing Key Synthetic Steps and Yields
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form N-Boc-2-amino tetrahydrothiazolopyridine | Elemental sulfur, cyanamide, p-TsOH, dry conditions | ~80 | Water presence reduces yield |
| 2 | Alkylation with 2-(2-chlorophenyl)-bromoacetyl compound | 1,4-Dioxane, RT 1h + reflux overnight | 75–85 | Silica gel chromatography purification |
| 3 | Boc deprotection | Acidic conditions (e.g., TFA) | Quantitative | Final compound obtained |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazolidine derivative.
Substitution: Formation of substituted thiazolopyridine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a phosphoinositide 3-kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways .
Comparison with Similar Compounds
Core Scaffold Variations
The thiazolo[5,4-c]pyridine core is shared among several derivatives, but substituent variations significantly alter properties:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Features | Evidence ID |
|---|---|---|---|---|---|
| 2-(2-Chlorophenyl)-thiazolo[5,4-c]pyridine | 2-Chlorophenyl | C₁₂H₁₀ClN₂S | 249.74* | Lipophilic; electron-withdrawing Cl | [12, 21] |
| 5-Methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid HCl | Methyl, carboxylic acid | C₉H₁₁ClN₂O₂S | 258.71 | Polar; water-soluble (salt form) | [5, 16] |
| 2-Bromo-5-methyl-thiazolo[5,4-c]pyridine | Bromo, methyl | C₇H₉BrN₂S | 244.14 | Halogenated; potential cross-coupling substrate | [13] |
| Ethyl N-(thiazolo[5,4-c]pyridin-2-yl)carbamate | Ethoxycarbonylamino | C₉H₁₃N₃O₂S | 227.28 | Hydrolyzable ester; moderate polarity | [15] |
*Calculated based on structural formula.
Key Observations :
Physicochemical Properties
Data from and highlight substituent effects on physical properties:
Inferences for Target Compound :
Antiviral and Enzyme Inhibition
- HIV-1 Integrase Inhibition: Pyrrolo[3,4-c]pyridine derivatives () with chloro/fluorophenyl groups exhibit IC₅₀ values in the low micromolar range (6–22 µM).
- Anticoagulant Applications : Edoxaban derivatives () with thiazolo[5,4-c]pyridine moieties highlight the scaffold’s relevance in drug development, particularly for targeting serine proteases .
Biological Activity
2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to summarize the available data on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C10H7ClN2S
- Molecular Weight : 220.69 g/mol
- CAS Number : 1004527-73-4
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of thiazolo[5,4-c]pyridine derivatives. In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of several thiazole derivatives, including 2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.23 to 0.47 mg/mL against Escherichia coli and Staphylococcus aureus.
- Minimum Bactericidal Concentration (MBC) : Corresponding MBC values indicated effective bactericidal activity.
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.23 | 0.47 |
| Staphylococcus aureus | 0.25 | 0.50 |
These results suggest that the compound has potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of thiazolo[5,4-c]pyridine derivatives has also been investigated.
Case Study: Cytotoxic Activity
A study assessed the cytotoxic effects of various thiazole compounds on human cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
- Results : The compound demonstrated IC50 values of approximately 6.31 μM against A549 cells and 7.95 μM against MCF-7 cells.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.31 |
| MCF-7 | 7.95 |
| HCT-116 | Not tested |
These findings indicate that 2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine may serve as a lead compound for further development in cancer therapeutics.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo[5,4-c]pyridine derivatives have been explored in several studies.
The compound appears to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests a potential role in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
